N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide
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Overview
Description
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of Phenylpiperazine: Phenylpiperazine is prepared by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.
Coupling Reaction: The furan ring and phenylpiperazine are coupled using a suitable linker, such as a bromoalkane, under basic conditions.
Amidation: The final step involves the reaction of the coupled intermediate with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The phenylpiperazine moiety can be reduced to form piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Piperazine derivatives.
Substitution: Various substituted amides or ethers.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a therapeutic agent. It has shown promise in binding to specific receptors in the body, which could lead to the development of new drugs for treating various diseases.
Medicine
In medicine, research is focused on its potential use as an anti-inflammatory or anti-cancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and other fine chemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide
- N-[2-(furan-2-yl)-2-(4-ethylpiperazin-1-yl)ethyl]-2-methylpropanamide
- N-[2-(furan-2-yl)-2-(4-benzylpiperazin-1-yl)ethyl]-2-methylpropanamide
Uniqueness
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide is unique due to the presence of the phenyl group on the piperazine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-16(2)20(24)21-15-18(19-9-6-14-25-19)23-12-10-22(11-13-23)17-7-4-3-5-8-17/h3-9,14,16,18H,10-13,15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQWLQWROWUNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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